Diatrizoate sodium I 131

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14855-77-7 |

|---|---|

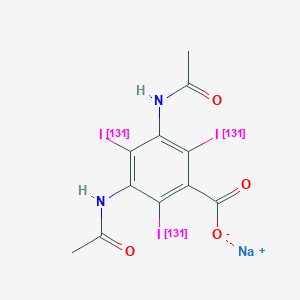

Molecular Formula |

C11H8I3N2NaO4 |

Molecular Weight |

647.90 g/mol |

IUPAC Name |

sodium;3,5-diacetamido-2,4,6-tris(131I)(iodanyl)benzoate |

InChI |

InChI=1S/C11H9I3N2O4.Na/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);/q;+1/p-1/i12+4,13+4,14+4; |

InChI Key |

ZEYOIOAKZLALAP-KYJPGBFZSA-M |

SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+] |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1[131I])C(=O)[O-])[131I])NC(=O)C)[131I].[Na+] |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+] |

Other CAS No. |

14855-77-7 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Renal Imaging Agents: Mechanism of Action and Methodologies

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Diatrizoate sodium I 131" is not a recognized or standard clinical agent for renal imaging. This guide will deconstruct the components of the query to provide a comprehensive overview of relevant mechanisms. It will detail the action of Diatrizoate Sodium as a contrast agent cleared by glomerular filtration and contrast this with radioiodinated agents, typified by agents like o-iodohippurate (Hippuran), which are cleared by tubular secretion. Iodine-131 (I-131) is a radionuclide primarily used for thyroid therapy and is not typically used for routine renal function imaging due to its physical properties.

Introduction to Renal Clearance Pathways

The kidneys utilize two primary mechanisms for clearing substances from the blood: glomerular filtration and tubular secretion. Understanding these pathways is critical for interpreting renal imaging studies and developing new diagnostic agents.

-

Glomerular Filtration: This is a passive process where blood is filtered through the glomerulus, allowing water and small solutes to pass into the renal tubule while retaining blood cells and large proteins. The rate of this filtration (Glomerular Filtration Rate, GFR) is a key indicator of kidney function.

-

Tubular Secretion: This is an active process occurring in the proximal tubules, where specific transporters move substances from the blood into the tubular fluid.[1] This mechanism is highly efficient for clearing certain endogenous wastes, drugs, and diagnostic agents.[2]

Diatrizoate Sodium: A Marker of Glomerular Filtration

Diatrizoate sodium is a high-osmolality, iodinated contrast medium used for radiographic examinations, including excretory urography and computed tomography (CT).[3][4] Its value in renal imaging stems from its pharmacokinetic profile.

Mechanism of Action

Upon intravenous administration, Diatrizoate sodium is rapidly distributed in the extracellular fluid.[3] It is not metabolized and is excreted unchanged, primarily by the kidneys.[5] The core of its mechanism in renal imaging is that it is freely filtered by the glomerulus and undergoes no significant tubular reabsorption or secretion.[3][6] This property makes its clearance from the plasma a reliable measure of the Glomerular Filtration Rate (GFR).[7]

Because it contains iodine atoms, which are effective at absorbing X-rays, its presence in the renal collecting system allows for clear visualization of renal structures and function.[8]

Physiological Pathway of Diatrizoate

The diagram below illustrates the renal handling of Diatrizoate, emphasizing its passage through the glomerulus and excretion without tubular interaction.

Radioiodinated Agents: Markers of Tubular Secretion

While Diatrizoate is a filtration marker, other agents are used to measure the other major renal clearance pathway: tubular secretion. The classic example is ortho-iodohippurate (OIH or Hippuran), which can be labeled with radioactive isotopes of iodine (historically I-131, more recently I-123).

Mechanism of Action

Radiolabeled OIH is cleared from the blood with exceptional efficiency. While about 20% is cleared by glomerular filtration, the remaining 80% is actively secreted by the proximal tubules . This active transport is so efficient that nearly all the OIH is removed from the blood in a single pass through the kidneys, making its clearance a measure of effective renal plasma flow (ERPF).

Physiological Pathway of a Tubularly Secreted Agent (e.g., OIH)

The following diagram shows the dual clearance mechanism for an agent like OIH, highlighting the dominant role of tubular secretion.

References

- 1. Tubular Secretion in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. What is the mechanism of Diatrizoate Sodium? [synapse.patsnap.com]

- 4. Diatrizoate Meglumine-Diatrizoate Sodium: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Meglumin diatrizoate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. What is Diatrizoate Sodium used for? [synapse.patsnap.com]

In-depth Technical Guide: Synthesis and Radiolabeling of Diatrizoate Sodium I-131 for Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diatrizoate sodium and its subsequent radiolabeling with Iodine-131 (I-131) for use in preclinical research. The document details the necessary chemical synthesis of the precursor, the radiolabeling process, quality control procedures, and insights into its preclinical applications, particularly in biodistribution studies.

Introduction

Diatrizoate sodium, a derivative of 3,5-diacetylamino-2,4,6-triiodobenzoic acid, is a well-established iodinated contrast agent. When radiolabeled with Iodine-131, a gamma and beta-emitting radionuclide, it becomes a valuable tool for preclinical imaging and biodistribution studies. I-131 has a physical half-life of 8.04 days, making it suitable for tracking the pharmacokinetics of Diatrizoate over several days. This guide outlines the key experimental protocols required to prepare Diatrizoate Sodium I-131 for such preclinical investigations.

Synthesis of Diatrizoic Acid

The synthesis of diatrizoic acid is a multi-step process that begins with the iodination of 3,5-diaminobenzoic acid, followed by acetylation. The resulting diatrizoic acid can then be converted to its sodium salt.

Experimental Protocol: Synthesis of 3,5-diamino-2,4,6-triiodobenzoic acid

This initial step involves the electrophilic substitution of iodine onto the aromatic ring of 3,5-diaminobenzoic acid.

Materials:

-

3,5-diaminobenzoic acid

-

Potassium Iodide (KI)

-

Sulfuric acid (H₂SO₄)

-

30% Hydrogen peroxide (H₂O₂)

-

10% Sulfurous acid solution

-

Purified water

Procedure:

-

In a suitable reaction vessel, dissolve 3,5-diaminobenzoic acid in purified water.

-

Carefully add sulfuric acid dropwise to the solution.

-

Add potassium iodide to the reaction mixture and control the temperature at approximately 30°C.

-

Slowly add 30% hydrogen peroxide dropwise to the mixture.

-

After the addition is complete, raise the temperature to 55°C and maintain for 3 hours.

-

Cool the reaction mixture to 20-25°C.

-

Add 10% sulfurous acid solution dropwise until a negative test for oxidants is achieved (using KI-starch paper).

-

Stir the mixture for 30 minutes to ensure complete reaction.

-

The resulting crude 3,5-diamino-2,4,6-triiodobenzoic acid can be purified through ammoniation to form the ammonium salt, followed by acidification to precipitate the purified product.

Experimental Protocol: Synthesis of 3,5-diacetylamino-2,4,6-triiodobenzoic Acid (Diatrizoic Acid)

The amino groups of the triiodinated intermediate are then acetylated.

Materials:

-

3,5-diamino-2,4,6-triiodobenzoic acid

-

Acetic anhydride

-

Trifluoroacetic acid

-

Methanol

-

Water

Procedure:

-

Suspend 3,5-diamino-2,4,6-triiodobenzoic acid in a mixture of acetic anhydride, acetic acid, and trifluoroacetic acid.

-

Heat the reaction mixture to a temperature range of 50-55°C for approximately 2 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

-

Upon completion, the crude diatrizoic acid is precipitated.

-

Purification can be achieved by recrystallization from a methanol-water mixture.

The following diagram illustrates the synthesis workflow:

Radiolabeling of Diatrizoate Sodium with Iodine-131

The introduction of the I-131 radionuclide is typically achieved through isotopic exchange, where a non-radioactive iodine atom in the diatrizoate molecule is exchanged for a radioactive I-131 atom.

Experimental Protocol: Isotopic Exchange Labeling

Materials:

-

Diatrizoic acid

-

Sodium hydroxide (NaOH) solution

-

Sodium iodide I-131 (Na¹³¹I) solution

-

Pivalic acid (as a melt) or other suitable high-boiling solvent

-

Heating apparatus with temperature control

-

Purification system (e.g., HPLC or solid-phase extraction cartridges)

Procedure:

-

Prepare Diatrizoate sodium by dissolving Diatrizoic acid in a stoichiometric amount of sodium hydroxide solution.

-

In a reaction vial, combine Diatrizoate sodium with the Na¹³¹I solution.

-

Add the reaction medium, such as molten pivalic acid.

-

Heat the reaction mixture to a high temperature (e.g., 150-180°C) for a specified period (e.g., 30-60 minutes) to facilitate the isotopic exchange.

-

After the reaction, cool the mixture and dilute it with a suitable solvent.

-

Purify the Diatrizoate sodium I-131 from unreacted iodide-131 and other impurities using a validated method like reverse-phase HPLC or solid-phase extraction.

-

Collect the fraction containing the radiolabeled product and formulate it in a biocompatible buffer (e.g., phosphate-buffered saline).

The radiolabeling workflow is depicted in the following diagram:

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the radiolabeled compound for preclinical studies.

Experimental Protocol: Quality Control Parameters

Radiochemical Purity:

-

Method: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

TLC System: A suitable stationary phase (e.g., silica gel) and mobile phase to separate Diatrizoate sodium I-131 from free I-131.

-

HPLC System: A reverse-phase column with a suitable mobile phase gradient.

-

Acceptance Criterion: Radiochemical purity should typically be >95%.

Radionuclidic Purity:

-

Method: Gamma-ray spectroscopy.

-

Procedure: Analyze the gamma spectrum of the final product to identify and quantify any radionuclide impurities.

-

Acceptance Criterion: The abundance of I-131 should be >99.9%.[1]

pH:

-

Method: pH meter or calibrated pH strips.

-

Acceptance Criterion: The pH of the final formulation should be within a physiologically acceptable range (typically 7.0-8.5).

Stability:

-

Procedure: Assess the radiochemical purity of the product at various time points after preparation under specified storage conditions.

-

Objective: To determine the shelf-life of the radiolabeled compound.

| Parameter | Method | Typical Acceptance Criteria |

| Radiochemical Purity | HPLC, TLC | > 95% |

| Radionuclidic Purity | Gamma Spectroscopy | > 99.9% I-131 |

| pH | pH Meter / Strips | 7.0 - 8.5 |

| Sterility | Membrane Filtration | Sterile |

| Bacterial Endotoxins | LAL Test | < 175 EU/V |

Preclinical Studies

Preclinical evaluation of Diatrizoate sodium I-131 primarily involves biodistribution studies in animal models to understand its pharmacokinetic profile.

Experimental Protocol: Animal Biodistribution Study

Animal Model:

-

Typically, healthy mice or rats are used.

Procedure:

-

Administer a known activity of Diatrizoate sodium I-131 to the animals, usually via intravenous injection.

-

At predefined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), euthanize a cohort of animals.

-

Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone).

-

Weigh each organ/tissue sample.

-

Measure the radioactivity in each sample using a calibrated gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g).

The workflow for a typical preclinical biodistribution study is outlined below:

Expected Biodistribution Profile

As an analog of a renal contrast agent, Diatrizoate sodium I-131 is expected to exhibit rapid clearance from the blood pool and excretion primarily through the kidneys into the urine. Therefore, high uptake would be anticipated in the kidneys and bladder at early time points post-injection. The uptake in other organs is generally expected to be low, reflecting the blood concentration at the time of measurement.

| Organ | 1 hour (%ID/g) | 4 hours (%ID/g) | 24 hours (%ID/g) |

| Blood | 2.50 ± 0.50 | 0.50 ± 0.10 | 0.05 ± 0.01 |

| Heart | 1.00 ± 0.20 | 0.20 ± 0.05 | 0.02 ± 0.01 |

| Lungs | 1.50 ± 0.30 | 0.30 ± 0.08 | 0.03 ± 0.01 |

| Liver | 1.20 ± 0.25 | 0.40 ± 0.10 | 0.08 ± 0.02 |

| Spleen | 0.80 ± 0.15 | 0.25 ± 0.06 | 0.04 ± 0.01 |

| Kidneys | 15.00 ± 3.00 | 3.00 ± 0.60 | 0.20 ± 0.05 |

| Stomach | 0.50 ± 0.10 | 0.10 ± 0.02 | 0.01 ± 0.00 |

| Intestines | 0.60 ± 0.12 | 0.20 ± 0.04 | 0.05 ± 0.01 |

| Muscle | 0.40 ± 0.08 | 0.10 ± 0.02 | 0.01 ± 0.00 |

| Bone | 0.30 ± 0.06 | 0.08 ± 0.02 | 0.01 ± 0.00 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Conclusion

The synthesis and radiolabeling of Diatrizoate sodium with Iodine-131 provide a valuable radiopharmaceutical for preclinical research. The methodologies outlined in this guide offer a framework for the production and evaluation of this compound. Adherence to detailed protocols and stringent quality control measures are paramount to ensure the reliability and reproducibility of preclinical data obtained using Diatrizoate sodium I-131. Further preclinical studies are warranted to fully characterize its in vivo behavior and potential applications in molecular imaging and drug development.

References

An In-depth Technical Guide on the Physicochemical Properties and Stability of Diatrizoate Sodium I 131

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and stability of Diatrizoate Sodium I 131, a radiolabeled contrast agent. The information is intended to support research, development, and quality control activities for this and similar radiopharmaceutical compounds.

Physicochemical Properties

This compound is the radioactive isotope-labeled form of Diatrizoate Sodium, an established X-ray contrast medium. The introduction of the Iodine-131 isotope allows for its use in diagnostic and therapeutic applications where radioactive tracing is required.

Chemical and Physical Data

The fundamental physicochemical properties of Diatrizoate Sodium and the radioactive characteristics of Iodine-131 are summarized in the tables below. While specific experimental data for the combined molecule is not extensively published, the properties of the parent compound provide a strong basis for its behavior.

| Property | Value | Reference |

| Chemical Name | Sodium 3,5-bis(acetylamino)-2,4,6-triiodobenzoate-131I | |

| Molecular Formula | C₁₁H₈I₃N₂NaO₄ | |

| Molecular Weight | Approximately 635.9 g/mol (non-radiolabeled) | |

| Appearance | White or almost white powder | [1] |

| Solubility | Freely soluble in water; slightly soluble in ethanol; practically insoluble in ether. | [1] |

| Iodine Content | Approximately 59.9% (non-radiolabeled) | [1] |

Table 1: Physicochemical Properties of Diatrizoate Sodium.

| Property | Value | Reference |

| Radioisotope | Iodine-131 (131I) | [2] |

| Half-life | 8.02 days | [2] |

| Decay Mode | Beta emission and gamma emission | [2] |

| Principal Gamma Energy | 364.5 keV (81.7%) | [2] |

| Principal Beta Energy (Max) | 606 keV | [2] |

Table 2: Radioactive Properties of Iodine-131.

Stability Profile

The stability of this compound is a critical parameter for its safe and effective use. Degradation can lead to the formation of impurities, including free radioiodide, which can alter the in vivo distribution and efficacy of the radiopharmaceutical.

Factors Affecting Stability

Several factors can influence the stability of this compound:

-

pH: Diatrizoic acid is known to be stable in neutral solutions.[3] However, it undergoes deacetylation to its 3,5-diamino derivative under strongly acidic or basic conditions.[3]

-

Temperature: Elevated temperatures can accelerate the degradation process. Studies on related iodinated compounds have shown that heat can lead to a loss of iodine.

-

Light: Photodegradation is a potential pathway for the decomposition of Diatrizoate Sodium. Under UVC irradiation, it can undergo deiodination.[1]

-

Oxidizing Agents: The presence of oxidizing agents can lead to the formation of radiochemical impurities.

-

Presence of Metal Ions: Copper (Cu²⁺) has been shown to catalyze the deiodination of diatrizoic acid.[3]

Degradation Pathways

The primary degradation pathways for this compound are deiodination (loss of the Iodine-131 label) and deacetylation. Deiodination results in the formation of free iodide-131, which can lead to unwanted radiation exposure to the thyroid gland. Deacetylation leads to the formation of 3,5-diamino-2,4,6-triiodobenzoic acid, which is a known impurity and has been reported to have cytotoxic effects.[1]

Experimental Protocols

This section outlines general experimental protocols for assessing the stability and quality of this compound, based on established methods for radiopharmaceuticals.

Radiochemical Purity Determination

Method: Thin-Layer Chromatography (TLC)

Objective: To separate and quantify this compound from potential radiochemical impurities, primarily free iodide-131.

Procedure:

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A suitable solvent system, such as a mixture of n-butanol, acetic acid, and water, is used to achieve separation. The exact ratio may need optimization.

-

Sample Application: A small spot of the this compound solution is applied to the baseline of the TLC plate.

-

Development: The plate is placed in a chromatography tank containing the mobile phase and allowed to develop until the solvent front reaches a predetermined height.

-

Analysis: The distribution of radioactivity on the dried plate is determined using a radio-TLC scanner or by cutting the plate into sections and counting each section in a gamma counter.

-

Calculation: The radiochemical purity is calculated as the percentage of the total radioactivity corresponding to the this compound spot.

Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.

Protocols:

-

Acid/Base Hydrolysis:

-

Incubate separate solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

-

Maintain the solutions at a controlled temperature (e.g., 60°C) for a defined period.

-

At specified time points, withdraw samples, neutralize if necessary, and analyze for radiochemical purity and the formation of degradation products using a stability-indicating method like radio-HPLC.

-

-

Oxidative Degradation:

-

Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature for a specified duration.

-

Analyze samples at various time intervals to assess degradation.

-

-

Thermal Degradation:

-

Expose solid this compound or its solution to elevated temperatures (e.g., 60°C, 80°C) in a controlled environment.

-

Analyze samples at different time points for any signs of decomposition.

-

-

Photostability:

-

Expose a solution of this compound to a controlled light source (e.g., UV lamp) for a defined period.

-

A control sample should be kept in the dark under the same conditions.

-

Compare the radiochemical purity of the exposed and control samples.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the quality control and stability assessment of this compound.

A typical workflow for the quality control of this compound.

A logical workflow for conducting forced degradation studies.

References

Navigating the Path of a Radiocontrast Agent: An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Diatrizoate Sodium I-131 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and biodistribution profile of Diatrizoate Sodium I-131, a radiolabeled contrast agent, within rodent models. While specific quantitative data for the I-131 labeled compound in rodents is limited in publicly available literature, this document synthesizes the known characteristics of diatrizoate and outlines the established experimental protocols for conducting such preclinical studies. This guide is intended to equip researchers with the foundational knowledge and methodological frameworks necessary for designing and interpreting pharmacokinetic and biodistribution studies of radioiodinated compounds.

Introduction to Diatrizoate Sodium I-131

Diatrizoate sodium is a well-established, high-osmolar, iodinated contrast agent used in diagnostic imaging. The addition of a radioactive isotope of iodine, Iodine-131 (I-131), allows for its use in nuclear medicine applications and for detailed pharmacokinetic studies through the tracking of its radioactive signal. Understanding the absorption, distribution, metabolism, and excretion (ADME) of Diatrizoate Sodium I-131 is critical for evaluating its safety and efficacy as a diagnostic or therapeutic agent. Rodent models, primarily rats and mice, serve as essential preclinical tools for these investigations.

General Pharmacokinetic Profile of Diatrizoate

Based on the broader class of iodinated contrast media, the anticipated pharmacokinetic profile of Diatrizoate Sodium I-131 in rodents is characterized by:

-

Rapid Distribution: Following intravenous administration, diatrizoate is expected to distribute rapidly throughout the extracellular fluid.

-

Primary Renal Excretion: The primary route of elimination is through the kidneys via glomerular filtration. Its clearance is often used as a marker for the glomerular filtration rate (GFR).

-

Minimal Metabolism: Diatrizoate is largely unmetabolized and excreted unchanged in the urine.

-

Dose-Dependent Kinetics: In some instances, the pharmacokinetics of iodinated contrast agents in rats have been shown to be dose-dependent, with higher doses leading to a lower total clearance and a longer terminal half-life.

Experimental Protocols for Pharmacokinetic and Biodistribution Studies

The following sections detail standardized experimental protocols for investigating the pharmacokinetics and biodistribution of a radiolabeled compound such as Diatrizoate Sodium I-131 in rodent models.

Animal Models

-

Species: Healthy, adult male and female Sprague-Dawley rats (180-220 g) or BALB/c mice (20-25 g) are commonly used.

-

Housing: Animals should be housed in controlled conditions (temperature, humidity, and light-dark cycle) with ad libitum access to food and water.

-

Acclimatization: A minimum of one week of acclimatization to the laboratory environment is crucial before the commencement of any experiment.

Radiolabeling and Formulation

The Diatrizoate Sodium is radiolabeled with Iodine-131 using standard radioiodination techniques. The final product must be sterile and formulated in a physiologically compatible vehicle, such as phosphate-buffered saline (PBS), for administration. The radiochemical purity should be assessed prior to administration, typically by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC).

Administration of Radiolabeled Compound

-

Route of Administration: For pharmacokinetic studies, intravenous (IV) injection via the tail vein is the most common route to ensure complete bioavailability.

-

Dosage: The administered dose will depend on the specific activity of the radiolabeled compound and the sensitivity of the detection equipment. A typical dose for biodistribution studies in rodents is in the range of 1-10 µCi per animal.

Pharmacokinetic Blood Sampling

Blood samples (approximately 100-200 µL) are collected at various time points post-injection (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) from the retro-orbital sinus or tail vein. Plasma is separated by centrifugation, and the radioactivity is measured using a gamma counter.

Biodistribution Study (Tissue Dissection)

At predetermined time points (e.g., 30 minutes, 1 hour, 4 hours, and 24 hours) post-administration, animals are euthanized. Major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and thyroid) are dissected, weighed, and the radioactivity in each sample is measured using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Excretion Studies

To determine the routes and rate of excretion, animals are housed in metabolic cages that allow for the separate collection of urine and feces. Samples are collected at various intervals over a period of 24 to 72 hours post-injection, and their radioactivity is quantified.

Data Presentation

Due to the limited availability of specific quantitative data for Diatrizoate Sodium I-131 in the public domain, the following tables are presented as templates that researchers would aim to populate from their experimental findings.

Table 1: Hypothetical Pharmacokinetic Parameters of Diatrizoate Sodium I-131 in Rats Following Intravenous Administration

| Parameter | Value | Unit |

| Elimination Half-Life (t½) | [Data] | hours |

| Volume of Distribution (Vd) | [Data] | L/kg |

| Clearance (CL) | [Data] | mL/min/kg |

| Area Under the Curve (AUC) | [Data] | µCi·h/mL |

Table 2: Illustrative Biodistribution Data of a Radiolabeled Compound in Rats (%ID/g)

| Organ/Tissue | 1 hour | 4 hours | 24 hours |

| Blood | [Data] | [Data] | [Data] |

| Heart | [Data] | [Data] | [Data] |

| Lungs | [Data] | [Data] | [Data] |

| Liver | [Data] | [Data] | [Data] |

| Spleen | [Data] | [Data] | [Data] |

| Kidneys | [Data] | [Data] | [Data] |

| Stomach | [Data] | [Data] | [Data] |

| Intestines | [Data] | [Data] | [Data] |

| Muscle | [Data] | [Data] | [Data] |

| Bone | [Data] | [Data] | [Data] |

| Thyroid | [Data] | [Data] | [Data] |

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Overall experimental workflow for pharmacokinetic and biodistribution studies.

Caption: Detailed protocol for the biodistribution study.

Conclusion

While specific, publicly available quantitative data on the pharmacokinetics and biodistribution of Diatrizoate Sodium I-131 in rodent models is not extensive, the established principles for iodinated contrast agents and the standardized protocols for radiopharmaceutical evaluation provide a robust framework for such investigations. The information and methodologies presented in this technical guide offer a solid foundation for researchers and drug development professionals to design, execute, and interpret preclinical studies aimed at characterizing the in vivo behavior of Diatrizoate Sodium I-131 and other similar radiolabeled compounds. Future research providing detailed quantitative data will be invaluable for refining our understanding of this agent's profile in preclinical models.

The Genesis of Renal Radiopharmaceuticals: A Technical History of Diatrizoate Sodium I-131

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the historical development of Diatrizoate Sodium I-131, a pioneering radiopharmaceutical that played a crucial role in the advent of dynamic renal function studies. From its conceptualization in the mid-20th century, driven by the need for non-invasive methods to assess individual kidney function, this agent became instrumental in the development of the radioisotope renogram. This document provides an in-depth look at the early experimental protocols, the quantitative data that validated its use, and the logical framework that established its place in nuclear medicine.

Introduction: The Dawn of Functional Renal Imaging

The mid-20th century marked a transformative period in medical diagnostics, largely propelled by the burgeoning field of nuclear medicine. Following the discovery and increased availability of artificial radioisotopes after World War II, researchers sought to label various compounds to trace physiological processes in vivo.[1] A significant challenge in nephrology was the assessment of individual kidney function, which traditionally relied on invasive and cumbersome methods like ureteral catheterization for differential urine collection.

The development of the radioisotope renogram by George V. Taplin and his colleagues at the University of California, Los Angeles (UCLA) in the mid-1950s represented a landmark achievement in addressing this challenge.[2] Their pioneering work involved the intravenous administration of a radiolabeled compound that was excreted by the kidneys, with external scintillation detectors monitoring the uptake and clearance of the radiotracer from each kidney over time. This provided the first dynamic, graphical representation of individual renal function.

The Rise of Diatrizoate Sodium I-131

One of the earliest and most significant radiopharmaceuticals used for this purpose was Diatrizoate Sodium labeled with Iodine-131.[3] Diatrizoate, a tri-iodinated benzoic acid derivative, was already in widespread use as an intravenous contrast agent for radiological imaging of the urinary tract. Its key property for renal function studies was its physiological inertness and its primary route of elimination via glomerular filtration, mirroring the clearance of inulin, the gold standard for measuring Glomerular Filtration Rate (GFR).[4][5]

The selection of Iodine-131 as the radiolabel was a pragmatic choice of the era. Discovered in 1938 by Glenn Seaborg and John Livingood, I-131 was readily available as a fission product from nuclear reactors and possessed a convenient half-life of approximately 8 days, allowing for its production, shipment, and use in clinical settings.[1]

Experimental Protocols

Radiolabeling of Diatrizoate Sodium with Iodine-131

While detailed, step-by-step protocols from the 1950s are not extensively documented in readily available literature, the likely method for radiolabeling diatrizoate with I-131 was through isotope exchange. This process involves heating the stable, iodinated diatrizoate compound in the presence of a radioactive iodide salt, such as Sodium Iodide I-131, leading to the exchange of stable iodine atoms with their radioactive counterparts.

Conceptual Protocol for Isotope Exchange:

-

Preparation of Reactants: A sterile solution of Diatrizoate Sodium is prepared. A separate high-purity solution of carrier-free Sodium Iodide I-131 is obtained.

-

Reaction Mixture: The Diatrizoate Sodium solution and the Sodium Iodide I-131 solution are combined in a sealed, sterile vial. The pH of the solution is likely adjusted to be near neutral to slightly alkaline to facilitate the exchange reaction.

-

Heating: The reaction vial is heated in a shielded container at a controlled temperature for a specific duration to promote the isotopic exchange between the stable iodine on the diatrizoate molecule and the radioactive I-131 ions in the solution.

-

Cooling and Purification: After the heating period, the vial is allowed to cool. Unbound (free) I-131 is then removed from the labeled diatrizoate. This could be achieved through methods like precipitation of the labeled compound followed by redissolving, or early forms of column chromatography.

-

Quality Control: The final product undergoes quality control checks to determine the radiochemical purity, ensuring that the percentage of free I-131 is below an acceptable threshold. Thin-layer chromatography was a common method for assessing radiochemical purity during this period.

The Radioisotope Renogram Procedure

The seminal work of Taplin and his colleagues established the fundamental protocol for the radioisotope renogram.[2]

-

Patient Preparation: The patient is hydrated to ensure adequate urine flow.

-

Positioning and Detector Placement: The patient is positioned either sitting or supine. Two external scintillation detectors are placed, one over the region of each kidney. A third detector may be placed over the bladder or heart to monitor the blood clearance of the radiotracer.

-

Radiopharmaceutical Administration: A sterile solution of Diatrizoate Sodium I-131 is administered intravenously as a bolus injection.

-

Data Acquisition: The radioactivity detected by each scintillation probe is continuously recorded over a period of 15 to 30 minutes. The data is plotted on a strip chart recorder, generating a time-activity curve for each kidney.

-

Interpretation of the Renogram Curve: The resulting curve is analyzed for three distinct phases:

-

Phase 1 (Vascular Phase): A rapid initial rise in radioactivity, lasting about 30-60 seconds, representing the arrival of the radiotracer in the renal vasculature.

-

Phase 2 (Secretory/Uptake Phase): A slower, continued rise in radioactivity over the next 3-5 minutes, reflecting the uptake and concentration of the radiotracer by the renal parenchyma.

-

Phase 3 (Excretory/Drainage Phase): A subsequent decline in radioactivity as the tracer is excreted from the kidney into the bladder.

-

Quantitative Data

Early studies focused on comparing the clearance of Diatrizoate Sodium I-131 with established methods for measuring renal function, particularly the clearance of inulin for GFR.

| Parameter | Diatrizoate Sodium I-131 | Inulin | Reference |

| Primary Route of Elimination | Glomerular Filtration | Glomerular Filtration | [4][5] |

| Tubular Secretion | Minimal to None | None | |

| Tubular Reabsorption | Minimal to None | None | |

| Plasma Protein Binding | Low | Low |

Table 1: Comparative Physiological Properties of Diatrizoate Sodium I-131 and Inulin.

Animal studies, particularly in dogs, were crucial in validating the use of radioactive diatrizoate for GFR determination. These studies demonstrated a strong correlation between the plasma disappearance of Diatrizoate Sodium I-131 and the clearance of inulin.

| Study Animal | Correlation with Inulin Clearance | Key Finding | Reference |

| Dog | High | The plasma disappearance of diatrizoate-I-131 provides a reliable measure of glomerular filtration. | [4] |

Table 2: Summary of Early Animal Studies on Diatrizoate Sodium I-131 for GFR Measurement.

Visualizations

Logical Relationship of Renal Clearance Agents

Caption: Evolution of GFR measurement agents.

Experimental Workflow of the Radioisotope Renogram

References

- 1. Iodine-131 - Wikipedia [en.wikipedia.org]

- 2. The radioisotope renogram: an external test for individual kidney function and upper urinary tract patency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioisotope renography - Wikipedia [en.wikipedia.org]

- 4. Plasmatic diatrizoate-I-131 disappearance and glomerular filtration in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. THE RENAL CLEARANCE OF 131-I LABELED MEGLUMINE DIATRIZOATE (RENOGRAFIN) IN MAN - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: In Vivo Applications of Diatrizoate Sodium I-131 in Molecular Imaging

A comprehensive review of the scientific literature reveals a significant lack of specific data on the in vivo applications of Diatrizoate Sodium labeled with Iodine-131 (I-131) for molecular imaging. While both Diatrizoate Sodium and I-131 are well-established agents in medical imaging, their use as a combined radiopharmaceutical for molecular imaging is not documented in readily available scientific publications.

This guide will, therefore, address the known properties of each component, the theoretical considerations for such a radiopharmaceutical, and the existing, extensive applications of I-131 in molecular imaging with other carriers.

Introduction to Components

Diatrizoate Sodium

Diatrizoate, also known as amidotrizoate, is a high-osmolar, water-soluble iodinated contrast medium.[1] It is commonly used for radiographic examinations of the gastrointestinal tract and in computed tomography (CT) to enhance the visibility of vascular structures and organs.[1][2] Its primary function is to attenuate X-rays due to the high atomic number of the iodine atoms stably bound to its molecular structure.

Iodine-131 (I-131)

Iodine-131 is a radioisotope of iodine with a half-life of approximately 8 days.[3] It is a potent emitter of both beta particles and gamma radiation.[4] This dual emission makes I-131 a theranostic agent: the gamma emissions can be detected by imaging systems like SPECT (Single Photon Emission Computed Tomography) for diagnostic purposes, while the beta particles deliver a therapeutic radiation dose to targeted tissues.[3][5] The most common clinical use of I-131 is in the form of sodium iodide (NaI) for the diagnosis and treatment of thyroid disorders.[6][7]

The Uncharted Territory of Diatrizoate Sodium I-131

Extensive searches of scientific databases for in vivo studies, experimental protocols, quantitative data, or clinical trials involving Diatrizoate Sodium labeled with I-131 have not yielded specific results. The literature treats these two substances as separate entities. In fact, the use of iodinated contrast agents like diatrizoate is a known interfering factor for the uptake of therapeutic or diagnostic Sodium Iodide I-131 by the thyroid gland, and a washout period is recommended before I-131 administration.[6][8] This underscores their separate applications in clinical practice.

The absence of literature on I-131 labeled diatrizoate suggests that this compound may not have been pursued for molecular imaging for several potential reasons:

-

Lack of Specific Targeting: Diatrizoate is a general extracellular fluid marker and does not have a specific biological target, which is a cornerstone of modern molecular imaging.

-

Pharmacokinetics: The rapid renal excretion of diatrizoate might not be suitable for the imaging time points required for a radionuclide with an 8-day half-life like I-131.

-

Radiolabeling Instability: The iodine atoms in diatrizoate are covalently bound. Creating a radiolabeled version with I-131 would require a specific synthesis process, and the stability of such a bond in vivo would be critical. Dehalogenation would lead to non-specific uptake of free I-131 in the thyroid, stomach, and salivary glands.

-

Superior Alternatives: A multitude of other molecules (peptides, antibodies, small molecules) have been successfully labeled with I-131 to target specific biological processes and diseases with high specificity, rendering the development of a non-specific agent like I-131 diatrizoate less compelling.

Established In Vivo Applications of I-131 in Molecular Imaging

While Diatrizoate Sodium I-131 is not a documented imaging agent, I-131 is a workhorse in nuclear medicine when attached to other targeting vectors. Below are summaries of well-established applications, for which extensive data and protocols exist.

I-131 Sodium Iodide for Thyroid Disease

This is the most common application of I-131. It is used for diagnostic scans to assess thyroid function and to detect remnants of thyroid tissue or metastatic disease after thyroidectomy for thyroid cancer.[9][10]

Experimental Workflow for Thyroid Scintigraphy

Caption: Workflow for I-131 Thyroid Scintigraphy.

I-131 Metaiodobenzylguanidine (MIBG) for Neuroendocrine Tumors

I-131 MIBG is a radiopharmaceutical used for the diagnosis and treatment of neuroendocrine tumors, such as pheochromocytoma and neuroblastoma.[3] MIBG is an analog of norepinephrine and is taken up by neurosecretory granules in these tumors.

Quantitative Data: Biodistribution of I-131 MIBG (Illustrative)

| Organ | % Injected Dose / gram (at 48h) |

| Adrenal Medulla | High |

| Salivary Glands | Moderate |

| Liver | Moderate |

| Spleen | Moderate |

| Myocardium | Moderate |

| Lungs | Low |

| Kidneys | Low (excretion) |

| Bladder | Variable (excretion) |

| Note: This table is illustrative. Actual values vary significantly between patients and tumor types. |

Experimental Protocol: I-131 MIBG Scintigraphy

-

Patient Preparation: Thyroid blockade with stable iodine (e.g., potassium iodide) is initiated 24-48 hours prior to I-131 MIBG administration and continued for several days to prevent uptake of free I-131 by the thyroid.

-

Administration: A diagnostic dose of I-131 MIBG is administered via slow intravenous infusion.

-

Imaging: Planar whole-body and SPECT/CT images are typically acquired at 24 and 48 hours post-injection.

-

Image Analysis: Images are reviewed for focal areas of abnormal uptake consistent with neuroendocrine tumors.

I-131 Labeled Monoclonal Antibodies

I-131 can be attached to monoclonal antibodies (mAbs) to target specific antigens on the surface of cancer cells. This approach is used for both imaging (radioimmunoscintigraphy) and therapy (radioimmunotherapy). An example, although now less common, is I-131 tositumomab for non-Hodgkin's lymphoma.

Signaling Pathway: Antibody-Targeted Radionuclide Delivery

Caption: Targeted delivery of I-131 via a monoclonal antibody.

Conclusion

The concept of a Diatrizoate Sodium I-131 radiopharmaceutical for in vivo molecular imaging remains theoretical, as there is no substantial evidence of its development or application in the scientific literature. The field of molecular imaging has instead focused on labeling targeting molecules with I-131 to achieve high specificity for various diseases. The established success of agents like I-131 Sodium Iodide and I-131 MIBG, along with numerous I-131 labeled peptides and antibodies, provides a rich area for research and clinical application, complete with detailed protocols and extensive quantitative data. For researchers and drug development professionals, the future of I-131 in molecular imaging lies in the development of novel, highly specific targeting vectors rather than in the radiolabeling of non-specific contrast agents.

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. Gastrografin: Package Insert / Prescribing Information [drugs.com]

- 3. Iodine-131 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. radiopaedia.org [radiopaedia.org]

- 6. Iodine-131 Uptake Study - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. intheranostics.com [intheranostics.com]

- 8. The effect of hypaque and telepaque on thyroid uptake of I 131 and plasma protein-bound iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iodinated contrast - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

Navigating Radiochemical Purity: A Technical Guide to the Quality Control of Diatrizoate Sodium I 131

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality control parameters and experimental protocols for ensuring the radiochemical purity of Diatrizoate Sodium I 131. While Diatrizoate Sodium is a well-established non-radioactive iodinated contrast agent, its radiolabeling with Iodine-131 (I-131) for specific diagnostic or therapeutic applications necessitates rigorous quality control to guarantee its safety and efficacy. This document outlines the essential methodologies, acceptance criteria, and logical workflows pertinent to the production and release of this potential radiopharmaceutical.

Introduction to this compound

Diatrizoate Sodium, a derivative of tri-iodinated benzoic acid, is a high-osmolar contrast medium used in medical imaging.[1][2] The introduction of a radioactive isotope, such as I-131, would theoretically allow for its use in nuclear medicine for targeted applications. I-131 is a beta and gamma emitter with a half-life of 8.02 days, making it suitable for both therapeutic and diagnostic purposes.[3] The quality control of such a radiolabeled compound is paramount to ensure that the radioactivity is precisely located on the diatrizoate molecule and that radiochemical impurities are minimized.

Core Quality Control Parameters

The quality control of this compound involves a series of tests to determine its identity, purity, and strength. The primary focus of this guide is on radiochemical purity, which is a critical attribute of any radiopharmaceutical.

Table 1: Key Quality Control Specifications for this compound

| Parameter | Test Method | Acceptance Criteria |

| Radiochemical Purity | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) | ≥ 95% of total radioactivity as this compound |

| Radiochemical Impurities | ||

| - Free Iodide (I-131) | TLC, HPLC | ≤ 2% |

| - Other Radiochemical Impurities | TLC, HPLC | ≤ 3% |

| Radionuclidic Purity | Gamma-ray Spectrometry | ≥ 99.9% Iodine-131 |

| Chemical Purity | HPLC | Conforms to USP monograph for Diatrizoate Sodium[4] |

| pH | Potentiometry | 6.0 - 7.6 |

| Sterility | Membrane Filtration or Direct Inoculation | Sterile |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | Conforms to USP limits |

Experimental Protocols

Detailed and validated experimental protocols are essential for the consistent and reliable quality control of radiopharmaceuticals.

Determination of Radiochemical Purity by Thin-Layer Chromatography (TLC)

This method separates this compound from potential radiochemical impurities like free iodide (I-131).

Materials:

-

ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips

-

Developing Solvent: A mixture of chloroform, methanol, and ammonium hydroxide (20:10:2 v/v/v).[5]

-

Developing chamber

-

Radio-TLC scanner or a gamma counter

Procedure:

-

Apply a small spot (1-2 µL) of the this compound solution onto the origin of an ITLC-SG strip.

-

Allow the spot to air dry completely.

-

Place the strip in a developing chamber pre-saturated with the developing solvent.

-

Allow the solvent front to migrate to approximately 1 cm from the top of the strip.

-

Remove the strip from the chamber and allow it to dry.

-

Determine the distribution of radioactivity on the strip using a radio-TLC scanner.

-

Interpretation:

-

This compound will have a specific retention factor (Rf).

-

Free iodide (I-131) will typically migrate with the solvent front.

-

-

Calculate the radiochemical purity by integrating the peaks corresponding to the product and impurities.

Determination of Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more sensitive and quantitative method for assessing radiochemical purity and separating various impurities.

Materials:

-

HPLC system with a radioactivity detector (e.g., a NaI scintillation detector) and a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

-

Reference standards for non-radioactive Diatrizoate Sodium.

Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a known volume of the this compound solution.

-

Run the HPLC method according to a validated gradient program.

-

Monitor the eluate with both the radioactivity and UV detectors.

-

Interpretation:

-

Identify the peak corresponding to this compound by comparing its retention time with the non-radioactive standard (UV detector).

-

Identify and quantify any radiochemical impurity peaks in the radioactivity chromatogram.

-

-

Calculate the radiochemical purity by determining the area under the curve for all radioactive peaks.

Visualization of Workflows and Pathways

Quality Control Workflow for this compound

The following diagram illustrates the logical flow of the quality control process from the synthesis of the radiopharmaceutical to its final release for clinical or research use.

Caption: Quality Control Workflow for this compound.

Potential Radiochemical Impurities and Their Significance

Understanding the potential impurities is crucial for developing robust analytical methods and ensuring patient safety. The following diagram illustrates the relationship between the desired product and potential impurities.

Caption: Potential Impurities in this compound.

Conclusion

The successful development and application of this compound as a radiopharmaceutical are contingent upon a robust and well-defined quality control strategy. The methodologies and specifications outlined in this guide provide a foundational framework for researchers, scientists, and drug development professionals. Adherence to these principles will ensure the consistent production of a high-quality radiopharmaceutical, ultimately safeguarding patient safety and enabling reliable clinical outcomes. It is imperative that all analytical methods are thoroughly validated according to regulatory guidelines to ensure their accuracy, precision, and reliability.

References

An In-depth Technical Guide on the Early Diagnostic Efficacy of Diatrizoate Sodium I-131

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical and niche application of Diatrizoate Sodium I-131 in diagnostic medicine. While the use of Sodium Iodide I-131 for thyroid diagnostics is well-documented, the labeling of the contrast agent Diatrizoate Sodium with I-131 was explored in early nuclear medicine for specific functional studies, primarily in the realm of nephrology. This document synthesizes the available information from these pioneering studies to provide a comprehensive overview of its diagnostic utility, experimental protocols, and the logical framework behind its application.

Introduction to Diatrizoate Sodium I-131

Diatrizoate Sodium, commercially known under trade names such as Hypaque and as a component of Renografin, is a tri-iodinated benzoic acid derivative.[1] It serves as a radio-contrast agent for conventional X-ray imaging due to the high atomic number of iodine, which attenuates X-rays.[2] In the mid-20th century, researchers explored the possibility of labeling Diatrizoate with the radioisotope Iodine-131 (I-131).[3][4] The rationale was to combine the pharmacokinetic properties of a well-established contrast medium with the gamma-emitting properties of I-131, allowing for quantitative measurement of its transit through the body using scintillation detectors.[3][5]

The primary diagnostic application that emerged from these early studies was the use of I-131 labeled Diatrizoate as a tracer for the determination of renal clearance rates, offering a potential alternative to the then-standard inulin clearance method for measuring Glomerular Filtration Rate (GFR).[4]

Diagnostic Application: Renal Function Studies

The diagnostic efficacy of Diatrizoate Sodium I-131 was predominantly investigated in the context of kidney function. The underlying principle is that Diatrizoate is primarily excreted by the kidneys through glomerular filtration. By labeling it with I-131, its rate of clearance from the blood plasma could be measured externally, providing a direct indication of GFR.

Core Principle

The use of I-131 labeled Diatrizoate for renal clearance is based on the premise that the substance is:

-

Freely filtered by the glomeruli.

-

Neither reabsorbed nor secreted by the renal tubules to a significant extent.

-

Not metabolized in the body.

-

Safe for administration to the patient.

By satisfying these criteria, the rate at which the kidneys clear the I-131 labeled Diatrizoate from the bloodstream should approximate the Glomerular Filtration Rate.

Experimental Protocols

The following outlines a generalized experimental protocol for the determination of renal clearance using I-131 labeled Diatrizoate, as inferred from early studies.

Preparation of the Radiopharmaceutical

Diatrizoate Sodium is labeled with I-131 through established radioiodination techniques. The final product must be sterile and pyrogen-free before administration.

Patient Preparation

-

Hydration: Patients are typically well-hydrated to ensure a steady urine flow rate, which is crucial for accurate clearance measurements.

-

Medication Review: A review of the patient's current medications is necessary to identify any substances that might interfere with renal function or the clearance of the tracer.

Administration and Data Acquisition

-

Tracer Administration: A known quantity of I-131 labeled Diatrizoate is administered intravenously.

-

Blood Sampling: Serial blood samples are drawn at specific time points post-injection to measure the concentration of the radiotracer in the plasma.

-

Urine Collection: Urine is collected over a defined period to measure the concentration of the excreted radiotracer.

-

Scintillation Counting: The radioactivity in the plasma and urine samples is measured using a scintillation counter.

Data Analysis

The renal clearance (C) of I-131 labeled Diatrizoate is calculated using the standard clearance formula:

C = (U x V) / P

Where:

-

U = Concentration of I-131 labeled Diatrizoate in urine.

-

V = Urine flow rate (volume of urine per unit time).

-

P = Concentration of I-131 labeled Diatrizoate in plasma.

The resulting clearance value provides an estimate of the Glomerular Filtration Rate.

Quantitative Data

The available early literature on I-131 labeled Diatrizoate primarily focuses on the methodology and proof-of-concept rather than presenting extensive quantitative data in large patient cohorts. The key quantitative aspect of these studies was the comparison of renal clearance rates obtained with I-131 labeled Diatrizoate against the clearance rates of inulin, the gold standard at the time.

| Parameter | I-131 Labeled Diatrizoate Clearance | Inulin Clearance | Correlation |

| Renal Clearance Rate (ml/min) | Variable, dependent on patient's renal function | Variable, dependent on patient's renal function | Early studies aimed to demonstrate a high degree of correlation between the two methods. |

Visualizations

Experimental Workflow for Renal Clearance Measurement

Caption: Workflow for Renal Clearance Measurement.

Logical Relationship of Renal Clearance

Caption: Logical Framework for GFR Estimation.

Conclusion

The early studies on Diatrizoate Sodium I-131 represent a pioneering effort in the development of radiopharmaceuticals for quantitative physiological measurements. While its application was not widespread and has been largely superseded by other agents and methods for GFR determination (e.g., Tc-99m DTPA, Cr-51 EDTA, and calculated eGFR from serum creatinine), these studies laid important groundwork in the field of nuclear nephrology. The primary diagnostic utility was confined to the estimation of renal clearance. The historical context of these studies is crucial for understanding the evolution of diagnostic imaging and the continuous search for non-invasive, accurate, and safe methods for assessing organ function. For modern researchers, this historical perspective can inform the development of novel targeted imaging and therapeutic agents.

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. Diatrizoate - Wikipedia [en.wikipedia.org]

- 3. The use of I-131-labeled contrast media in scintillation scanning of the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. THE UTILIZATION OF I 131-LABELED RENOGRAFIN AS AN INULIN SUBSTITUTE FOR RENAL CLEARANCE RATE DETERMINATION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iodine-131 - Wikipedia [en.wikipedia.org]

Literature review of Diatrizoate sodium I 131 in nuclear medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoate Sodium, labeled with Iodine-131 (I-131), is a radiopharmaceutical that has historically been utilized in nuclear medicine primarily for the assessment of renal function, specifically the measurement of Glomerular Filtration Rate (GFR). Its properties as a contrast agent, combined with the gamma-emitting properties of I-131, allow for non-invasive evaluation of physiological processes. This technical guide provides a comprehensive literature review of Diatrizoate Sodium I-131, focusing on its applications, experimental protocols, and available quantitative data.

Physicochemical Properties and Radiolabeling

Diatrizoate is a tri-iodinated benzoic acid derivative. The presence of iodine atoms in its structure makes it amenable to radiolabeling with isotopes of iodine. The I-131 isotope is a beta and gamma emitter with a physical half-life of 8.02 days.[1][2]

Experimental Protocol: Radiolabeling of Diatrizoate with Iodine-131

Objective: To covalently attach Iodine-131 to the diatrizoate molecule.

Materials:

-

Diatrizoate sodium

-

Oxidizing agent (e.g., Chloramine-T)

-

Reducing agent (e.g., Sodium metabisulfite)

-

Phosphate buffer (pH 7.4)

-

Size-exclusion chromatography columns (e.g., Sephadex G-25)

-

Thin Layer Chromatography (TLC) system

-

Radio-TLC scanner

-

Dose calibrator

Procedure:

-

Preparation: Dissolve a known quantity of Diatrizoate sodium in phosphate buffer.

-

Radioiodination: Immediately add the activated I-131 solution to the diatrizoate solution. Allow the reaction to proceed for a short period (typically 1-5 minutes) at room temperature.

-

Quenching: Stop the reaction by adding a solution of sodium metabisulfite to reduce any unreacted oxidizing agent.

-

Purification: Separate the labeled Diatrizoate Sodium I-131 from unreacted I-131 and other reagents using a size-exclusion chromatography column. The higher molecular weight radiolabeled diatrizoate will elute first.

-

Quality Control:

-

Radiochemical Purity: Assess the radiochemical purity of the final product using a TLC system and a radio-TLC scanner. The percentage of radioactivity corresponding to the Diatrizoate Sodium I-131 spot is determined.

-

Activity Measurement: Measure the total radioactivity of the final product using a dose calibrator.

-

Sterility and Pyrogenicity: Perform standard tests for sterility and pyrogenicity before administration.

-

Applications in Nuclear Medicine

Measurement of Glomerular Filtration Rate (GFR)

The primary application of Diatrizoate Sodium I-131 is the determination of GFR.[3][4] Being freely filtered by the glomerulus without significant tubular secretion or reabsorption, its clearance from the plasma provides a reliable measure of GFR, comparable to the gold standard, inulin.[1]

a) Single Plasma Sample Method

This method is a simplified approach for estimating GFR and is based on the principle that at a specific time point after injection, the plasma concentration of the tracer is inversely proportional to its volume of distribution, which in turn correlates with GFR.[5]

Procedure:

-

Patient Preparation: Ensure the patient is adequately hydrated.

-

Dose Administration: Administer a known activity of Diatrizoate Sodium I-131 (typically 30 µCi) intravenously.[1] The exact dose should be measured in a dose calibrator before and after administration to determine the precise injected activity.

-

Blood Sampling: A single venous blood sample is collected at a specific time point post-injection. The optimal sampling time varies with the expected GFR:

-

Sample Processing: Centrifuge the blood sample to separate the plasma.

-

Radioactivity Measurement: Measure the radioactivity in a known volume of plasma using a gamma counter.

-

GFR Calculation: GFR is calculated using empirical formulas that relate the injected dose, the plasma concentration at the specific time point, and the sampling time.

b) Constant Infusion Method

This method, while more complex, provides a more direct measurement of renal clearance and was often used in earlier studies to validate the single-sample method.[1]

Procedure:

-

Patient Preparation: Ensure adequate hydration. An infusion of saline may be administered to maintain a steady urine output.

-

Priming Dose: An initial intravenous bolus (primer) of Diatrizoate Sodium I-131 is administered to rapidly achieve a steady-state plasma concentration.

-

Sustaining Infusion: Immediately following the priming dose, a constant intravenous infusion of Diatrizoate Sodium I-131 is started and maintained for the duration of the study.

-

Equilibration Period: Allow a period for the plasma concentration of the tracer to reach a steady state.

-

Urine and Blood Sampling: Collect timed urine samples (e.g., via a bladder catheter) and blood samples at the midpoint of each urine collection period.

-

Sample Processing and Measurement: Process blood samples to obtain plasma. Measure the radioactivity in the plasma and urine samples using a gamma counter.

-

GFR Calculation: GFR is calculated using the standard clearance formula:

-

GFR = (Urine Concentration × Urine Flow Rate) / Plasma Concentration

-

Brain Tumor Imaging

The use of iodinated contrast agents for brain tumor imaging with Single Photon Emission Computed Tomography (SPECT) has been explored, although it is not a primary application for Diatrizoate Sodium I-131.[6][7] The principle relies on the breakdown of the blood-brain barrier in tumorous tissue, allowing the radiolabeled contrast agent to accumulate.

A specific protocol for Diatrizoate Sodium I-131 is not well-documented. The following is a generalized protocol for SPECT brain imaging with a radiotracer.

Procedure:

-

Patient Preparation: No specific preparation is typically required.

-

Dose Administration: Intravenous injection of the radiopharmaceutical.

-

Uptake Period: An appropriate uptake period is allowed for the tracer to accumulate in the brain lesion.

-

Imaging:

-

The patient is positioned supine on the imaging table with their head immobilized.

-

SPECT data is acquired using a gamma camera equipped with a high-resolution collimator.

-

The camera rotates 360° around the patient's head, acquiring multiple planar images.

-

-

Image Reconstruction and Analysis: The acquired images are reconstructed into tomographic slices. The images are then reviewed for areas of abnormal tracer uptake, which may indicate the presence of a brain tumor.

Quantitative Data

Glomerular Filtration Rate Comparison

| Tracer | Mean Clearance (cc/min) | Ratio (Diatrizoate/Inulin) | Standard Deviation | Reference |

| Diatrizoate Sodium I-131 | 105.7 | 1.02 | ±2.8% | [1] |

| Inulin | 108.5 | [1] |

Note: Data from a study in 11 individuals (5 healthy, 6 with renal pathology).

Biodistribution Data

Detailed biodistribution data for Diatrizoate Sodium I-131 is scarce in recent literature. The following table presents biodistribution data for free Iodine-131 in rats, which can serve as a general reference for the distribution of the radionuclide. It is important to note that the conjugation to diatrizoate will alter the biodistribution, with expectedly higher renal clearance.

| Organ | % Injected Dose per Gram (1 hour) | % Injected Dose per Gram (24 hours) | % Injected Dose per Gram (7 days) | Reference |

| Blood | 2.5 | 0.1 | <0.1 | [8] |

| Heart | 1.8 | 0.1 | <0.1 | [8] |

| Lungs | 2.0 | 0.2 | <0.1 | [8] |

| Liver | 1.5 | 0.2 | <0.1 | [8] |

| Spleen | 1.2 | 0.1 | <0.1 | [8] |

| Kidneys | 3.0 | 0.3 | <0.1 | [8] |

| Stomach | 10.0 | 1.5 | 0.1 | [8] |

| Thyroid | 150 | 500 | 200 | [8] |

Disclaimer: This data is for free I-131 and may not accurately reflect the biodistribution of Diatrizoate Sodium I-131.

Visualizations

Experimental Workflows

Caption: Workflow for GFR measurement using the single plasma sample method.

Caption: Workflow for GFR measurement using the constant infusion method.

Conclusion

Diatrizoate Sodium I-131 has been a valuable tool in the history of nuclear medicine for the assessment of renal function. While its use has largely been superseded by other radiopharmaceuticals with more favorable dosimetric properties (e.g., Technetium-99m labeled agents), a review of its applications and methodologies provides important context for the development of renal radiotracers. The single plasma sample method, in particular, highlights the ongoing effort to simplify diagnostic procedures for the benefit of patients and healthcare providers. Further research into the detailed biodistribution and potential neurotoxicity of iodinated contrast agents remains an area of interest.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. polatom.pl [polatom.pl]

- 3. Measurement of glomerular filtration-rate using 131-I-diatrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Determination of glomerular filtration rate by single-plasma sampling technique following injection of radioiodinated diatrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contrast issues in brain tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SPECT Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Biodistribution and Dosimetry of Free 211At, 125I− and 131I− in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Renal Scintigraphy in Mice Using Diatrizoate Sodium I-131

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal scintigraphy is a non-invasive nuclear medicine imaging technique that provides quantitative and qualitative information about renal function and morphology. This application note details a protocol for performing renal scintigraphy in mice using Diatrizoate sodium labeled with Iodine-131 (I-131). Diatrizoate is an iodinated contrast agent that is primarily cleared from the body by glomerular filtration, making it a suitable tracer for the assessment of glomerular filtration rate (GFR).[1][2] I-131 is a readily available radionuclide with both gamma and beta emissions, allowing for imaging and potential therapeutic applications.[3][4] This protocol is intended for preclinical research in mice to evaluate renal function in various disease models and to assess the renal clearance of novel therapeutic compounds.

Principle of the Method

Following intravenous administration, Diatrizoate sodium I-131 is distributed throughout the extracellular fluid. It is then freely filtered by the glomeruli of the kidneys and subsequently excreted into the urine with minimal tubular secretion or reabsorption.[5] Dynamic imaging with a SPECT (Single Photon Emission Computed Tomography) scanner allows for the visualization and quantification of the radiotracer's uptake, transit, and excretion by the kidneys.[6][7] Time-activity curves generated from the dynamic images can be used to calculate key parameters of renal function, such as differential renal function and clearance rates.

Materials and Methods

Radiopharmaceutical

-

Diatrizoate sodium I-131: Procured from a certified radiopharmaceutical supplier. The specific activity and radiochemical purity should be verified upon receipt.

Animals

-

Species: Mouse (e.g., C57BL/6, BALB/c).

-

Age/Weight: 8-12 weeks old, 20-25 g.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. For studies focusing on renal clearance, ensure adequate hydration.[8]

Equipment

-

SPECT/CT scanner suitable for small animal imaging.

-

Anesthesia system (e.g., isoflurane vaporizer).

-

Animal warming system to maintain body temperature during imaging.

-

Dose calibrator for accurate measurement of I-131 activity.

-

Syringes (e.g., 27-30 gauge) for intravenous injection.

-

Tail vein catheter or similar for precise administration of the radiotracer.

-

Gamma counter for biodistribution studies.

Experimental Protocol

Animal Preparation

-

Hydration: Ensure animals are well-hydrated prior to the study. This can be achieved by providing free access to water. In some cases, a subcutaneous injection of sterile saline (0.1 mL/10g body weight) 30 minutes before the scan can be considered.[8]

-

Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Monitor the animal's respiratory rate and depth of anesthesia throughout the procedure.[9]

-

Positioning: Place the anesthetized mouse in a supine position on the scanner bed. Secure the animal with tape to prevent movement during image acquisition. Use a warming pad to maintain body temperature.

-

Catheterization: If not already performed, place a catheter in the lateral tail vein for intravenous injection of the radiopharmaceutical.

Radiopharmaceutical Administration

-

Dose Preparation: Draw the required dose of Diatrizoate sodium I-131 into a syringe. The recommended dose for imaging in mice is approximately 1.85-3.7 MBq (50-100 µCi) in a volume of 100-200 µL.[10] The exact dose should be measured using a dose calibrator just prior to injection.

-

Injection: Administer the radiotracer as a bolus via the tail vein catheter. Start the image acquisition simultaneously with the injection.

SPECT/CT Imaging

-

Dynamic Acquisition:

-

Perfusion Phase: Acquire dynamic images at a high temporal resolution (e.g., 1-2 seconds per frame for the first 1-2 minutes) to visualize the initial vascular transit of the tracer to the kidneys.[8]

-

Uptake and Excretion Phase: Continue with dynamic imaging at a lower temporal resolution (e.g., 15-30 seconds per frame for up to 30 minutes) to capture the renal uptake, transit through the parenchyma, and excretion into the collecting system.[7][8]

-

-

Static Acquisition (Optional):

-

For detailed anatomical localization and assessment of tracer retention, a static SPECT scan can be performed at a later time point (e.g., 1-2 hours post-injection).

-

-

CT Acquisition:

-

Perform a low-dose CT scan for anatomical co-registration and attenuation correction of the SPECT data.

-

Data Analysis

-

Image Reconstruction: Reconstruct the SPECT and CT images using the manufacturer's software.

-

Image Fusion: Fuse the SPECT and CT images to provide anatomical context to the functional data.

-

Region of Interest (ROI) Definition: Draw ROIs over the entire kidneys, renal cortex, and a background region (e.g., heart or liver) on the dynamic images.

-

Time-Activity Curve (TAC) Generation: Generate TACs for each ROI, plotting the mean radioactivity concentration as a function of time.

-

Quantitative Analysis:

-

Differential Renal Function: Calculate the relative contribution of each kidney to the total renal function based on the uptake during the initial 1-3 minutes.

-

Renal Clearance: While a full clearance study requires blood and urine sampling, an index of renal clearance can be estimated from the rate of tracer washout from the kidneys.

-

Biodistribution Study (Optional)

-

At predetermined time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h), euthanize a cohort of mice.

-

Dissect major organs and tissues (kidneys, liver, spleen, heart, lungs, muscle, blood, etc.).

-

Weigh each sample and measure the radioactivity using a gamma counter.

-

Calculate the percentage of injected dose per gram of tissue (%ID/g).

Data Presentation

Quantitative data from renal scintigraphy and biodistribution studies should be summarized in tables for clear comparison.

Table 1: Illustrative Renal Scintigraphy Parameters

| Parameter | Left Kidney | Right Kidney |

| Differential Function (%) | 52.3 ± 3.1 | 47.7 ± 3.1 |

| Time to Peak Uptake (min) | 2.5 ± 0.4 | 2.6 ± 0.5 |

| Half-Time of Excretion (min) | 15.8 ± 2.2 | 16.1 ± 2.5 |

Data are presented as mean ± standard deviation for a hypothetical cohort of mice (n=5).

Table 2: Illustrative Biodistribution of Diatrizoate Sodium I-131 in Mice (%ID/g)

| Organ | 30 min | 1 hour | 2 hours | 4 hours |

| Blood | 5.2 ± 0.8 | 2.1 ± 0.4 | 0.9 ± 0.2 | 0.3 ± 0.1 |

| Kidneys | 25.6 ± 4.5 | 15.3 ± 3.1 | 7.8 ± 1.9 | 2.5 ± 0.7 |

| Liver | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.0 ± 0.2 | 0.6 ± 0.1 |

| Spleen | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.05 |

| Lungs | 1.5 ± 0.4 | 0.9 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.05 |

| Muscle | 0.5 ± 0.1 | 0.3 ± 0.08 | 0.2 ± 0.05 | 0.1 ± 0.02 |

Data are presented as mean ± standard deviation for a hypothetical cohort of mice (n=5 per time point).

Visualization

Experimental Workflow

Caption: Experimental workflow for renal scintigraphy in mice.

Renal Clearance Pathway of Diatrizoate Sodium I-131

Caption: Glomerular filtration of Diatrizoate sodium I-131.

References

- 1. SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE RENAL CLEARANCE OF 131-I LABELED MEGLUMINE DIATRIZOATE (RENOGRAFIN) IN MAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biodistribution and Dosimetry of Free 211At, 125I− and 131I− in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Renal handling of iodamide and diatrizoate. Evidence of active tubular secretion of iodamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. radiopaedia.org [radiopaedia.org]

- 8. nephroscan.com [nephroscan.com]

- 9. biorxiv.org [biorxiv.org]

- 10. drugs.com [drugs.com]

Application Notes and Protocols for SPECT/CT Imaging of Diatrizoate Sodium I-131 in Rats

These application notes provide a detailed protocol for conducting Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) for imaging Diatrizoate Sodium labeled with Iodine-131 (I-131) in a rat model. This document is intended for researchers, scientists, and professionals in the field of drug development and preclinical imaging.

Introduction